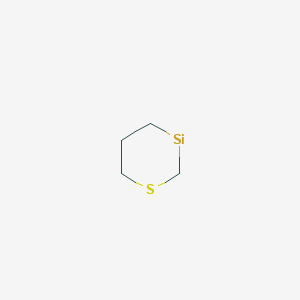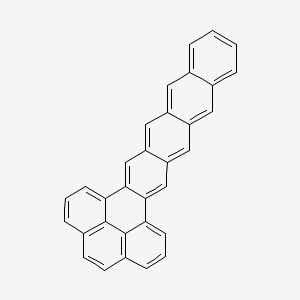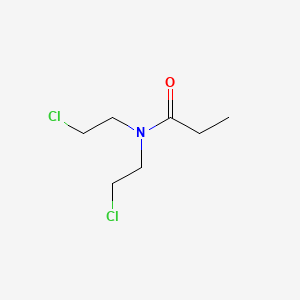
N,N-bis(2-chloroethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)propanamide: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The molecular formula of this compound is C7H13Cl2NO, and it has a molecular weight of 198.09 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propanamide can be synthesized through the reaction of propanamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
Propanamide+2(2-chloroethylamine hydrochloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of N,N-bis(2-hydroxyethyl)propanamide or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its alkylating properties and potential use in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)propanamide involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process can induce cell death, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)cyclohexylamine: A derivative with a cyclohexyl group, used in similar applications.
N,N-bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy.
Uniqueness
N,N-bis(2-chloroethyl)propanamide is unique due to its specific structure, which allows for targeted alkylation. Its propanamide backbone provides distinct reactivity and solubility properties compared to other nitrogen mustards.
Eigenschaften
Molekularformel |
C7H13Cl2NO |
|---|---|
Molekulargewicht |
198.09 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-2-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 |
InChI-Schlüssel |
XXUDVJKECOCFOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
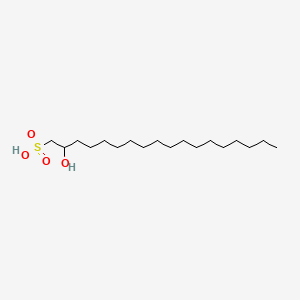
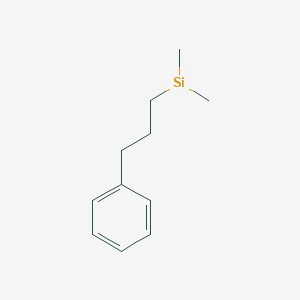
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
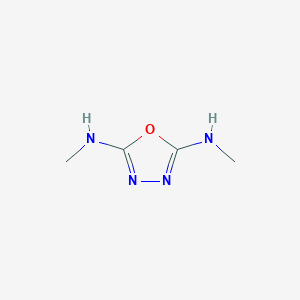
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
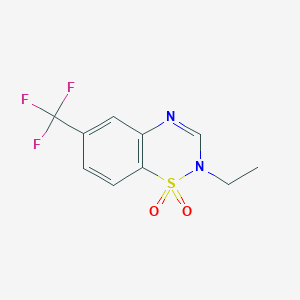
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
